molecular formula C13H11ClN2O3 B6415136 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% CAS No. 1261985-75-4

6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95%

Cat. No. B6415136
CAS RN: 1261985-75-4
M. Wt: 278.69 g/mol
InChI Key: WHBSQNRUQJOYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid (6-ACMP) is an organic compound with a molecular formula of C10H9ClN2O3. It is a white solid that is soluble in water and alcohol. 6-ACMP is an important intermediate for the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. It has been studied for its potential applications in a variety of scientific research areas, such as biochemistry, physiology, and pharmacology.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is known that 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% can interact with proteins and enzymes, and can influence the activity of these molecules. For example, 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, and can also interact with proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to interact with proteins involved in cell signaling pathways, and can modulate the activity of these pathways.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and can be used in a wide range of biochemical and physiological studies. However, there are also some limitations to its use. For example, 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% is not very stable and can degrade in the presence of light and heat. In addition, it can be toxic at high concentrations, and should be handled with caution in the laboratory.

Future Directions

Future research on 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% could focus on elucidating its mechanism of action at a molecular level. In addition, further studies could be conducted to investigate its potential applications in drug development and other areas of biomedical research. Other potential directions for research include exploring its potential effects on other biochemical and physiological processes, such as metabolism, cell signaling, and protein structure and function. Finally, further studies could be conducted to investigate the stability and toxicity of 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% in the laboratory.

Synthesis Methods

6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% can be synthesized from the reaction of 4-chloro-2-methoxyphenol and picolinic acid in the presence of sodium hydroxide. The reaction is conducted at a temperature of 120°C for 5 hours. The reaction mixture is cooled and the product is extracted with ethyl acetate. The product is then purified by recrystallization from methanol.

Scientific Research Applications

6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% has been widely used in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory agents and anti-cancer drugs. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs, enzyme kinetics and the regulation of cell signaling pathways. In addition, 6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid, 95% has been used in the study of the structure and function of proteins, as well as in the development of new drugs.

properties

IUPAC Name

6-amino-3-(4-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-10-6-7(14)2-3-8(10)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBSQNRUQJOYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-chloro-2-methoxyphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.